molecular formula C14H22N2O3 B6194746 tert-butyl 4-cyano-4-(3-oxopropyl)piperidine-1-carboxylate CAS No. 2375528-41-7

tert-butyl 4-cyano-4-(3-oxopropyl)piperidine-1-carboxylate

Cat. No.: B6194746
CAS No.: 2375528-41-7
M. Wt: 266.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-cyano-4-(3-oxopropyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H20N2O3. It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-cyano-4-(3-oxopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyanoacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Formation of the piperidine intermediate: This step involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Addition of cyanoacetic acid: The intermediate is then reacted with cyanoacetic acid to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-cyano-4-(3-oxopropyl)piperidine-1-carboxylate can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the synthesis of various heterocyclic compounds.

Biology:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

Industry:

  • Utilized in the production of fine chemicals and agrochemicals.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-cyano-4-(3-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The cyano group and the piperidine ring play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • tert-Butyl 3-cyano-4-oxo-piperidine-1-carboxylate
  • 1-Boc-4-cyanopiperidine

Comparison:

  • tert-Butyl 3-cyano-4-oxo-piperidine-1-carboxylate shares a similar piperidine core but differs in the position of the cyano and oxo groups, which can influence its reactivity and applications.
  • 1-Boc-4-cyanopiperidine has a similar structure but with a different protecting group, which affects its stability and suitability for various synthetic applications.

Uniqueness: tert-Butyl 4-cyano-4-(3-oxopropyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-cyano-4-(3-oxopropyl)piperidine-1-carboxylate involves the reaction of tert-butyl 4-cyano-4-(3-hydroxypropyl)piperidine-1-carboxylate with a suitable reagent to convert the hydroxyl group to a carbonyl group. The resulting intermediate is then reacted with a suitable reagent to introduce the cyano group at the 4-position of the piperidine ring. Finally, the tert-butyl protecting group is removed using a suitable reagent to yield the desired product.", "Starting Materials": [ "tert-butyl 4-cyano-4-(3-hydroxypropyl)piperidine-1-carboxylate", "Suitable reagent for conversion of hydroxyl group to carbonyl group", "Suitable reagent for introduction of cyano group at 4-position of piperidine ring", "Suitable reagent for removal of tert-butyl protecting group" ], "Reaction": [ "Step 1: Reaction of tert-butyl 4-cyano-4-(3-hydroxypropyl)piperidine-1-carboxylate with suitable reagent for conversion of hydroxyl group to carbonyl group", "Step 2: Reaction of intermediate from step 1 with suitable reagent for introduction of cyano group at 4-position of piperidine ring", "Step 3: Removal of tert-butyl protecting group using suitable reagent" ] }

CAS No.

2375528-41-7

Molecular Formula

C14H22N2O3

Molecular Weight

266.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.